
2,6-Dimethyl-4-methylideneoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-methylideneoctane is an organic compound with the molecular formula C11H22 It is a branched hydrocarbon, specifically an alkene, characterized by the presence of a double bond at the fourth carbon atom and methyl groups at the second and sixth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,6-Dimethyl-4-heptene: An alkene with a similar structure but a shorter carbon chain.
2,4-Dimethyl-6-octene: An isomer with different positions of the double bond and methyl groups.
Uniqueness
2,6-Dimethyl-4-methylideneoctane is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
61063-92-1 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
2,6-dimethyl-4-methylideneoctane |
InChI |
InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
FCBQFJZCLRLYQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


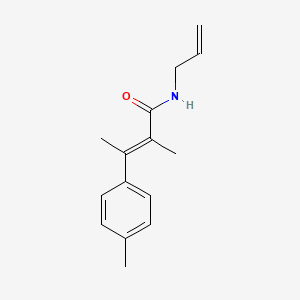
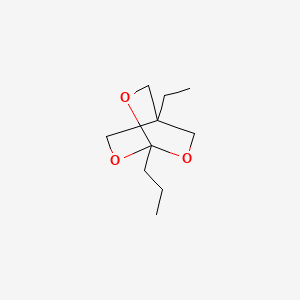
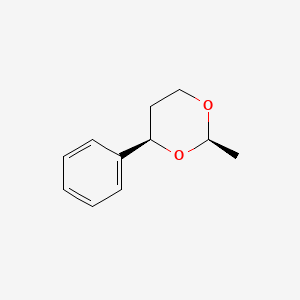

![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
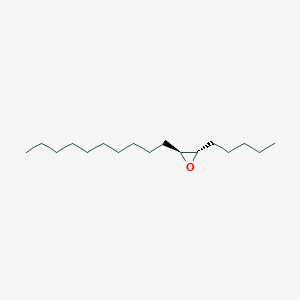
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
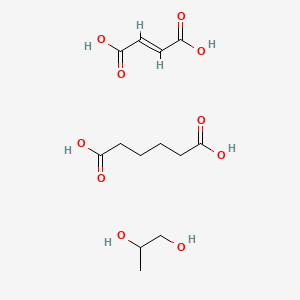
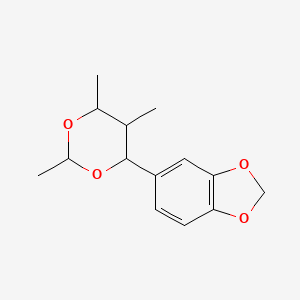
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
